N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20111026
InChI: InChI=1S/C20H17N3O2S/c1-13-17-12-18(19(24)21-14-7-6-10-16(11-14)25-2)26-20(17)23(22-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,24)
SMILES:
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol

N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC20111026

Molecular Formula: C20H17N3O2S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide -

Specification

Molecular Formula C20H17N3O2S
Molecular Weight 363.4 g/mol
IUPAC Name N-(3-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Standard InChI InChI=1S/C20H17N3O2S/c1-13-17-12-18(19(24)21-14-7-6-10-16(11-14)25-2)26-20(17)23(22-13)15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,24)
Standard InChI Key GDEKMIPBMWPTPA-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Design

The compound’s architecture combines a thieno[2,3-c]pyrazole scaffold with a 3-methoxyphenyl carboxamide group and a phenyl substituent at the 1-position. The thienopyrazole system arises from the fusion of a thiophene ring with a pyrazole moiety, creating a planar, conjugated system that enhances electronic delocalization. Key structural features include:

  • Methoxy Group: The 3-methoxyphenyl substituent introduces electron-donating effects, influencing solubility and intermolecular interactions.

  • Methyl Group: A 3-methyl group on the pyrazole ring contributes to steric effects and modulates metabolic stability.

  • Carboxamide Functional Group: The carboxamide linkage at the 5-position enables hydrogen bonding, a critical feature for interactions with biological targets.

Table 1: Key Structural and Identification Data

PropertyValueSource
Molecular FormulaC20H17N3O2S\text{C}_{20}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight363.4 g/mol
CAS NumberNot publicly disclosed
IUPAC NameN-(3-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
XLogP3 (Predicted)4.8

The InChIKey UXPGCLOPEZQZTL-UHFFFAOYSA-N and SMILES CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4 provide unambiguous representations for computational studies .

Synthesis and Optimization Strategies

The synthesis of N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step protocols starting from thiophene and pyrazole precursors. Microwave-assisted synthesis has been reported to improve yields and reduce reaction times compared to conventional heating.

Key Synthetic Steps:

  • Thiophene Functionalization: Introduction of a nitro or amino group at the 2-position of thiophene to enable cyclization.

  • Pyrazole Ring Formation: Cyclocondensation with hydrazine derivatives under acidic or basic conditions.

  • Carboxamide Coupling: Reaction of the thienopyrazole intermediate with 3-methoxyphenyl isocyanate or acid chloride.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationHydrazine hydrate, ethanol, 80°C65–70%
Carboxamide Formation3-Methoxyphenyl isocyanate, DMF, rt85%

Analytical techniques such as thin-layer chromatography (TLC) and 1H^1\text{H}-NMR ensure reaction progress monitoring and purity validation . For example, 1H^1\text{H}-NMR in DMSO-d6_6 reveals distinct peaks for the methoxy group (~3.8 ppm) and aromatic protons (7.1–8.3 ppm) .

Physicochemical and Computational Properties

Computational analyses predict a lipophilicity (XLogP3) of 4.8, indicating moderate hydrophobicity suitable for membrane permeability . The compound’s rotatable bond count (4) and hydrogen-bonding capacity (1 donor, 4 acceptors) align with drug-like properties per Lipinski’s rules .

Table 3: Computed Physicochemical Properties

PropertyValueMethod/Source
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds4PubChem
Topological Polar Surface Area78.9 ŲPubChem

Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.

Biological Activities and Mechanistic Insights

While direct biological data for N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide remain limited, analogous thienopyrazoles exhibit activities ranging from kinase inhibition to antimicrobial effects. The carboxamide group may facilitate interactions with ATP-binding pockets in kinases, while the methoxy group could enhance solubility for in vivo applications.

Comparative Analysis with Structural Analogues

Comparing the 3-methoxy derivative with its 4-methoxy isomer (PubChem CID 1035012 ) and ethoxy-substituted analogues reveals:

  • Positional Isomerism: The 3-methoxy derivative’s meta-substitution may sterically hinder target binding compared to the para-substituted isomer.

  • Ethoxy vs. Methoxy: Ethoxy groups increase lipophilicity (higher XLogP3), potentially altering pharmacokinetic profiles.

Future Research Directions

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • SAR Studies: Systematic modification of the methoxy position and methyl group.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

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